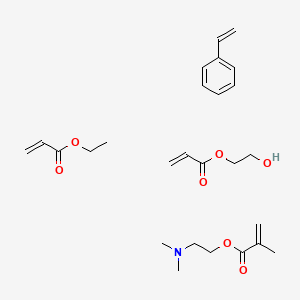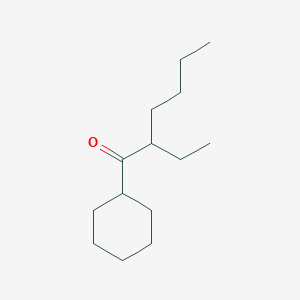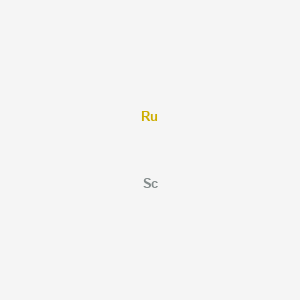
Ruthenium--scandium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium–scandium (1/1) is an intermetallic compound formed by the combination of ruthenium and scandium in a 1:1 atomic ratio. Ruthenium is a member of the platinum group metals, known for its catalytic properties and resistance to corrosion. Scandium, on the other hand, is a rare earth element with unique properties that make it valuable in various high-tech applications. The combination of these two elements results in a compound with unique physical and chemical properties, making it of interest in both scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ruthenium–scandium (1/1) typically involves high-temperature methods. One common approach is the direct reaction of elemental ruthenium and scandium at elevated temperatures. The elements are mixed in the desired stoichiometric ratio and heated in a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out in a furnace at temperatures ranging from 1000°C to 1500°C .
Industrial Production Methods: In industrial settings, the production of ruthenium–scandium (1/1) may involve the use of advanced metallurgical techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The resulting alloy is then subjected to further processing, such as annealing, to achieve the desired microstructure and properties .
Analyse Chemischer Reaktionen
Types of Reactions: Ruthenium–scandium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, ruthenium can react with oxygen to form ruthenium oxides, while scandium can form scandium oxides under similar conditions .
Common Reagents and Conditions:
Oxidation: Ruthenium reacts with oxygen at elevated temperatures to form ruthenium dioxide (RuO₂). Scandium also forms scandium oxide (Sc₂O₃) when exposed to oxygen.
Reduction: Both ruthenium and scandium can be reduced using hydrogen gas at high temperatures to yield the pure metals.
Major Products: The major products of these reactions include various oxides, halides, and other coordination compounds of ruthenium and scandium .
Wissenschaftliche Forschungsanwendungen
Ruthenium–scandium (1/1) has a wide range of applications in scientific research due to its unique properties:
Catalysis: Ruthenium is known for its catalytic properties, and the addition of scandium can enhance these properties.
Materials Science: The compound’s unique combination of properties makes it valuable in the development of advanced materials, including high-strength alloys and coatings.
Biomedical Applications: Ruthenium compounds have shown promise in medical applications, including as antimicrobial agents and in cancer therapy.
Wirkmechanismus
The mechanism of action of ruthenium–scandium (1/1) in catalytic and biomedical applications involves several molecular targets and pathways:
Catalysis: In catalytic applications, ruthenium–scandium (1/1) acts as a heterogeneous catalyst, providing active sites for chemical reactions.
Biomedical Applications: Ruthenium compounds are known to interact with DNA and other biomolecules, disrupting cellular processes and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Ruthenium–scandium (1/1) can be compared with other intermetallic compounds and alloys involving ruthenium and scandium:
Ruthenium–Rhodium: Both ruthenium and rhodium are platinum group metals with excellent catalytic properties.
Ruthenium–Osmium: Osmium is another platinum group metal with similar properties to ruthenium.
Scandium–Titanium: Scandium–titanium alloys are known for their high strength and lightweight properties.
Eigenschaften
CAS-Nummer |
39388-94-8 |
|---|---|
Molekularformel |
RuSc |
Molekulargewicht |
146.0 g/mol |
IUPAC-Name |
ruthenium;scandium |
InChI |
InChI=1S/Ru.Sc |
InChI-Schlüssel |
FQTSENLSXYSRGN-UHFFFAOYSA-N |
Kanonische SMILES |
[Sc].[Ru] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


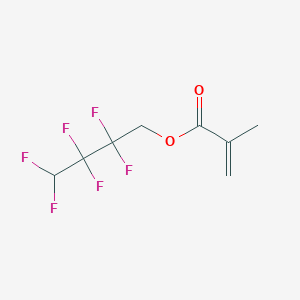
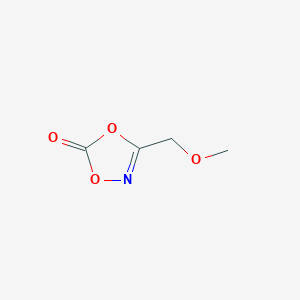



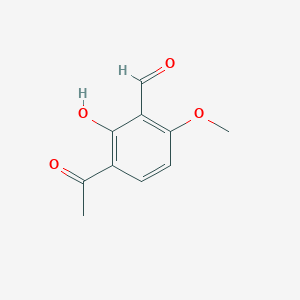
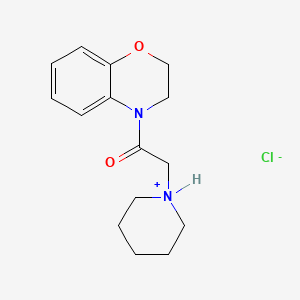
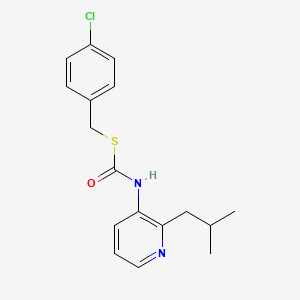
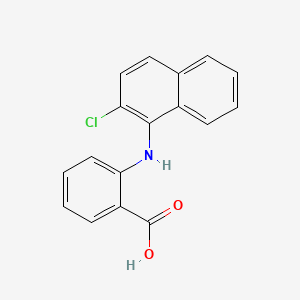

![Benzamide, N-[(ethylamino)thioxomethyl]-](/img/structure/B14658463.png)
![3-Ethylbicyclo[2.2.2]octan-2-one](/img/structure/B14658468.png)
